Methyl 2-acetamido-3-nitrobenzoate
Description
Contextual Overview of Functionalized Benzoate (B1203000) Derivatives in Synthetic Organic Chemistry
Functionalized benzoate derivatives are a cornerstone of modern synthetic organic chemistry, primarily due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. The benzene (B151609) ring provides a rigid scaffold that can be decorated with a variety of functional groups, each imparting specific chemical and physical properties to the molecule. The ester group, typically a methyl or ethyl ester, can be readily hydrolyzed to the corresponding carboxylic acid, a key functional group for further transformations or for its role in biological interactions.
The diverse applications of functionalized benzoates are a testament to their importance. In medicinal chemistry, the benzoate motif is found in a wide range of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antimicrobials. nih.govresearchgate.netpreprints.org For instance, derivatives of anthranilic acid (2-aminobenzoic acid) are known to exhibit a broad spectrum of biological activities and have been a focus of drug discovery efforts. nih.govresearchgate.net The substitution pattern on the aromatic ring plays a crucial role in determining the biological activity of these compounds.
Beyond pharmaceuticals, functionalized benzoate derivatives are integral to the development of new materials. They can be used as monomers in the synthesis of polymers with tailored properties, such as improved solubility and electroactivity. researchgate.net Their ability to coordinate with metal ions also makes them useful in the creation of catalytic systems and materials for environmental remediation. researchgate.net
Significance and Strategic Importance of Methyl 2-acetamido-3-nitrobenzoate as a Synthetic Building Block
The strategic importance of this compound as a synthetic building block lies in the unique interplay of its three functional groups and their specific arrangement on the benzene ring. This trifunctionalized aromatic compound offers a high degree of chemical versatility, allowing for a range of selective transformations.
The acetamido group (-NHCOCH₃) is a protected form of the amino group. In electrophilic aromatic substitution reactions, the acetamido group is a moderately activating, ortho-, para-director. magritek.comresearchgate.net This directing effect can be harnessed to introduce new substituents at specific positions on the aromatic ring. Furthermore, the acetyl protecting group can be removed under acidic or basic conditions to liberate the free amine, which can then participate in a host of other reactions, such as diazotization or amide bond formation. The presence of the acetamido group itself is also a feature in some biologically active molecules. mdpi.com
The nitro group (-NO₂) is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions. magritek.com Its presence deactivates the ring towards electrophilic attack, which can be a useful feature for controlling reactivity. More importantly, the nitro group can be readily reduced to an amino group (-NH₂) under various conditions (e.g., catalytic hydrogenation, metal/acid reduction). This transformation is one of the most fundamental and widely used reactions in organic synthesis, as it provides a gateway to a vast array of nitrogen-containing compounds, including many heterocyclic systems and substituted anilines that are precursors to dyes and pharmaceuticals. The synthesis of the immunomodulatory drug lenalidomide, for example, proceeds through a nitro-substituted intermediate. google.com
The methyl ester group (-COOCH₃) serves as a convenient handle for further synthetic modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as acid chlorides, amides, or other esters. The carboxylic acid functionality is also a key feature for biological activity in many compounds.
The 1,2,3-trisubstituted pattern of this compound is also of strategic importance. This specific substitution pattern can be challenging to achieve through direct substitution on an unsubstituted benzene ring. Therefore, having a pre-functionalized building block with this arrangement is highly valuable for the synthesis of complex target molecules with a defined substitution pattern.
Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₁₀H₁₀N₂O₅ | 238.20 | Acetamido, nitro, and methyl ester groups in a 1,2,3-substitution pattern. |
| Methyl 2-amino-3-nitrobenzoate | C₈H₈N₂O₄ | 196.16 | A potential precursor to the title compound. |
| 4-Acetamido-3-nitrobenzoic acid | C₉H₈N₂O₅ | 224.17 | A related compound with a different substitution pattern and a carboxylic acid instead of an ester. nih.gov |
| Methyl 3-nitrobenzoate | C₈H₇NO₄ | 181.15 | A simpler nitrobenzoate ester. orgsyn.org |
This table is generated based on general chemical knowledge and data from related compounds.
Overview of Current Research Trajectories and Academic Relevance
While specific research focused solely on this compound is not extensively documented in publicly available literature, its academic relevance can be inferred from the intense research interest in structurally related compounds. The current research trajectories for molecules of this type are heavily skewed towards medicinal chemistry and the synthesis of novel heterocyclic compounds.
The combination of an amino (or a protected amino) group and a carboxylic acid (or its ester) on a benzene ring, as seen in anthranilic acid and its derivatives, is a well-established pharmacophore. nih.gov Extensive research is ongoing to explore the potential of these scaffolds in developing new drugs for a variety of diseases. researchgate.netnih.gov The introduction of a nitro group, as in this compound, provides a key functional handle for further chemical diversification. The reduction of the nitro group to an amine would yield a substituted anthranilate derivative, a valuable precursor for the synthesis of various heterocyclic systems, such as quinazolines, acridones, and benzodiazepines, many of which exhibit significant biological activity.
Furthermore, research on other acetamido-nitrobenzoic acid isomers, such as 4-acetamido-3-nitrobenzoic acid, has highlighted their potential in areas like antiviral research. nih.govfigshare.com This suggests that the unique substitution pattern of this compound could lead to the discovery of novel bioactive molecules with distinct structure-activity relationships.
The academic relevance of this compound, therefore, lies in its potential as a key intermediate for accessing new chemical space. Future research involving this compound is likely to focus on:
Synthesis of novel heterocyclic scaffolds: Utilizing the functional groups of this compound to construct complex polycyclic systems.
Development of new pharmaceuticals: Exploring the biological activity of compounds derived from this building block, targeting areas such as cancer, inflammation, and infectious diseases.
Combinatorial chemistry: Using this compound as a starting material to generate libraries of related compounds for high-throughput screening and drug discovery.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-acetamido-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-9-7(10(14)17-2)4-3-5-8(9)12(15)16/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFRWNCHBPVTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382014 | |
| Record name | METHYL 2-(ACETYLAMINO)-3-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95067-27-9 | |
| Record name | METHYL 2-(ACETYLAMINO)-3-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL N-ACETYL-3-NITROANTHRANILATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformation Pathways of Methyl 2 Acetamido 3 Nitrobenzoate
Hydrolytic Transformations of the Acetamido Moiety
The acetamido group (CH₃CONH-) in Methyl 2-acetamido-3-nitrobenzoate can undergo hydrolysis, a crucial transformation that cleaves the amide bond. This reaction is typically catalyzed by either an acid or a base.
Acid-Catalyzed Conversion to Methyl 2-amino-3-nitrobenzoate
The deprotection of the acetamido group through acidic hydrolysis is a common synthetic step to yield Methyl 2-amino-3-nitrobenzoate. This reaction is generally achieved by heating the compound in the presence of a dilute acid, such as hydrochloric acid. libretexts.org The process regenerates the amino group, which is a key functional group for further synthetic modifications.
Mechanistic Elucidation of Hydrolysis Processes
The hydrolysis of an amide bond, such as the one in the acetamido group, proceeds through a nucleophilic acyl substitution mechanism.
Acid-Catalyzed Mechanism: In an acidic medium, the carbonyl oxygen of the acetamido group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. patsnap.com The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of ammonia (B1221849) (which is protonated to the ammonium (B1175870) ion in the acidic solution) and the formation of acetic acid, leaving the primary amine on the benzene (B151609) ring. patsnap.comallen.in
Base-Catalyzed Mechanism: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the acetamido group. patsnap.comyoutube.com This also leads to a tetrahedral intermediate. The breakdown of this intermediate results in the formation of an acetate (B1210297) ion and ammonia, regenerating the amino group on the aromatic ring. allen.inyoutube.com
Influence of Reaction Conditions on Efficacy and Selectivity
The efficiency and selectivity of the hydrolysis of the acetamido group are significantly influenced by the reaction conditions. Key parameters include:
Temperature: Higher temperatures generally accelerate the rate of hydrolysis. However, excessively high temperatures can lead to side reactions and decomposition of the starting material or product. For instance, nitration reactions, a related synthetic step, are sensitive to temperature, with temperatures above 10°C potentially reducing regioselectivity.
Catalyst Concentration: The concentration of the acid or base catalyst plays a crucial role. A higher concentration can increase the reaction rate, but it may also promote unwanted side reactions, such as the hydrolysis of the methyl ester group.
Reaction Time: The duration of the reaction is critical to ensure complete conversion of the starting material while minimizing the formation of byproducts.
A patent for the preparation of 2-amino-3-nitrobenzoic acid from a related ester specifies controlling the temperature between 75-80°C for a hydrolysis reaction of 2-4 hours using sodium hydroxide. google.com
Reactivity Studies of the Nitro Group
The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the chemical properties of the aromatic ring. It is also a versatile functional group that can be transformed into various other functionalities, most notably an amino group.
Potential Reductive Pathways and Derivative Synthesis
The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a route to aromatic amines. wikipedia.orgmasterorganicchemistry.com These amines are valuable intermediates in the production of pharmaceuticals, dyes, and other specialty chemicals. aiinmr.com
Several methods exist for the reduction of aromatic nitro compounds:
Catalytic Hydrogenation: This is a widely used method that employs a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel, in the presence of hydrogen gas. wikipedia.orgcommonorganicchemistry.com This method is often preferred for its high yields and clean reaction profiles. commonorganicchemistry.com For example, the reduction of a similar compound, methyl 2-[(E)-2-(dimethylamino)vinyl]-3-nitrobenzoate, was successfully achieved using 5% Pd/C under 1 bar of hydrogen. tandfonline.com
Metal-in-Acid Reduction: The use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl) is a classic and effective method for nitro group reduction. masterorganicchemistry.comlibretexts.org
Other Reducing Agents: A variety of other reagents can also be employed, including sodium hydrosulfite, sodium sulfide, tin(II) chloride, and samarium. wikipedia.orgorganic-chemistry.org The choice of reducing agent can be crucial for achieving chemoselectivity when other reducible functional groups are present in the molecule.
The reduction of the nitro group in this compound would lead to the formation of Methyl 2-acetamido-3-aminobenzoate, a diamino derivative with potential for further synthetic applications.
Investigation of Nitration Regioselectivity (if applicable to synthetic routes to the compound)
The synthesis of this compound itself involves a key step of nitration. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the benzene ring.
In the synthesis starting from methyl 2-aminobenzoate (B8764639) (methyl anthranilate), the amino group is first protected by converting it to an acetamido group. The acetamido group is an ortho-, para-directing group. However, in the case of methyl 2-acetamidobenzoate, the nitration is directed to the 3-position (ortho to the ester and meta to the acetamido group). This is because the positions ortho and para to the strongly activating acetamido group are sterically hindered or electronically deactivated by the adjacent ester group. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the nitronium ion (NO₂⁺) as the electrophile. aiinmr.comrsc.org
Controlling the reaction conditions, such as temperature, is crucial for achieving high regioselectivity. For instance, maintaining a low temperature (e.g., 0–10°C) during nitration can yield high percentages (80–85%) of the desired 3-nitro isomer.
Ester Group Modifications
The ester functional group in this compound is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives. The two principal transformations involving the ester moiety are transesterification and saponification, which lead to the formation of different esters and the parent carboxylic acid, respectively.
Transesterification is a crucial process for converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This reaction is reversible and is typically driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) by-product. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
While specific literature on the transesterification of this compound is not abundant, the reactivity can be inferred from studies on similar aromatic esters, particularly those bearing electron-withdrawing groups. sci-hub.se The presence of the nitro and acetamido groups can influence the reaction rate and the choice of catalyst.
Acid-Catalyzed Transesterification:
In an acidic medium, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). sci-hub.se
A general representation of the acid-catalyzed transesterification is as follows:
This compound + R-OH ⇌ (in the presence of an acid catalyst) Alkyl 2-acetamido-3-nitrobenzoate + CH₃OH
The reaction conditions typically involve heating the methyl ester with the desired alcohol, which often serves as the solvent, in the presence of a catalytic amount of acid.
Base-Catalyzed Transesterification:
Base-catalyzed transesterification proceeds via nucleophilic acyl substitution, where an alkoxide, generated from the alcohol by a base, attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com Common bases include sodium methoxide (B1231860) (NaOCH₃), sodium ethoxide (NaOCH₂CH₃), and non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base is critical to avoid saponification as a side reaction.
The following table outlines plausible reaction conditions for the transesterification of this compound with various alcohols, based on general knowledge of similar reactions. masterorganicchemistry.comsci-hub.seorganic-chemistry.org
Table 1: Plausible Conditions for Transesterification of this compound
| Reactant Alcohol | Catalyst | Solvent | Temperature (°C) | Potential Product |
|---|---|---|---|---|
| Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | Ethyl 2-acetamido-3-nitrobenzoate |
| Propan-1-ol | p-TsOH (cat.) | Propan-1-ol | Reflux | Propyl 2-acetamido-3-nitrobenzoate |
| Butan-1-ol | NaOBu (cat.) | Butan-1-ol | Reflux | Butyl 2-acetamido-3-nitrobenzoate |
This table presents hypothetical conditions based on established transesterification methodologies.
The formation of these derivatives allows for the fine-tuning of properties such as solubility, stability, and bioavailability, which is of significant interest in medicinal chemistry and materials science.
Saponification is the hydrolysis of an ester under basic conditions to yield an alcohol and the salt of a carboxylic acid. Subsequent acidification of the salt liberates the free carboxylic acid. This reaction is essentially irreversible as the carboxylate ion is resonance-stabilized and shows little tendency to react with the alcohol. masterorganicchemistry.com
The saponification of this compound results in the formation of 2-acetamido-3-nitrobenzoic acid. This transformation is a common step in the synthesis of various pharmaceutical intermediates and other fine chemicals. rsc.org
Base-Mediated Hydrolysis:
The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). google.compsu.edu The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester.
This compound + NaOH → Sodium 2-acetamido-3-nitrobenzoate + CH₃OH
Sodium 2-acetamido-3-nitrobenzoate + HCl → 2-Acetamido-3-nitrobenzoic acid + NaCl
Studies on related nitro-substituted benzoic acid esters have demonstrated that the hydrolysis can be achieved with high efficiency. For instance, the hydrolysis of 3-methyl-2-nitrobenzoic acid alkyl esters has been reported using aqueous solutions of bases like NaOH and KOH. google.com
Acid-Catalyzed Hydrolysis:
While less common for preparative purposes due to the reversibility of the reaction, esters can also be hydrolyzed under acidic conditions. This typically requires prolonged heating with a strong acid in the presence of water. For instance, the hydrolysis of 4-acetamido-3-nitrobenzoic acid has been achieved by boiling with 5% hydrochloric acid. rsc.org Similarly, related compounds have been hydrolyzed using sulfuric acid. mdpi.com
The following table summarizes typical conditions for the saponification of this compound to produce 2-acetamido-3-nitrobenzoic acid, based on documented procedures for analogous compounds. rsc.orggoogle.compsu.edu
Table 2: Conditions for the Saponification of this compound
| Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Product |
|---|---|---|---|---|
| NaOH (aq) | Water/Methanol | 60-80 | 2-4 | Sodium 2-acetamido-3-nitrobenzoate |
| KOH (aq) | Water/Ethanol | Reflux | 1-3 | Potassium 2-acetamido-3-nitrobenzoate |
| HCl (aq, dilute) | Water | Reflux | 4-6 | 2-Acetamido-3-nitrobenzoic acid |
This table provides representative conditions for saponification based on established methods for similar compounds.
The resulting 2-acetamido-3-nitrobenzoic acid is a valuable synthetic intermediate, serving as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. rsc.org
Applications and Synthetic Utility of Methyl 2 Acetamido 3 Nitrobenzoate in Advanced Organic Synthesis
Role as a Key Intermediate in Multi-Step Organic Synthesis
Methyl 2-acetamido-3-nitrobenzoate serves as a crucial intermediate in various multi-step synthetic sequences, primarily owing to the differential reactivity of its functional groups. The acetamido group can act as a protected amine, which can be deprotected at a suitable stage, while the nitro group can be reduced to an amine or participate in other transformations. The methyl ester provides a handle for further modifications, such as hydrolysis to a carboxylic acid or conversion to an amide.
The synthesis of this compound itself is typically achieved through the nitration of methyl 2-acetamidobenzoate. The acetamido group directs the incoming nitro group to the ortho and para positions, with the 3-nitro isomer being a significant product.
Table 1: Synthesis of this compound
| Reactant | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| Methyl 2-acetamidobenzoate | Nitrating mixture (e.g., HNO₃/H₂SO₄) | This compound | Varies depending on reaction conditions |
Once formed, this intermediate can undergo a variety of transformations. For instance, the nitro group can be selectively reduced to an amino group using reagents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or sodium dithionite (B78146) (Na₂S₂O₄). This reduction is a key step in the synthesis of various substituted anilines, which are themselves important precursors. The resulting methyl 2-acetamido-3-aminobenzoate can then be further functionalized.
Table 2: Key Transformations of this compound
| Starting Material | Reagents and Conditions | Product | Application |
|---|---|---|---|
| This compound | H₂/Pd-C or Na₂S₂O₄ | Methyl 2-acetamido-3-aminobenzoate | Intermediate for further functionalization |
| This compound | Acid or base hydrolysis | 2-Acetamido-3-nitrobenzoic acid | Precursor for amide bond formation |
| Methyl 2-acetamido-3-aminobenzoate | Deprotection (e.g., acid hydrolysis) | Methyl 2,3-diaminobenzoate | Building block for heterocyclic synthesis |
Contribution to the Construction of Complex Aromatic Scaffolds
The strategic placement of functional groups in this compound makes it an excellent starting material for the construction of complex aromatic and heterocyclic scaffolds. The adjacent amino (or protected amino) and nitro groups can be manipulated to facilitate cyclization reactions, leading to the formation of fused ring systems.
A notable application is in the synthesis of indole (B1671886) derivatives. While direct examples starting from this compound are not extensively documented in readily available literature, the analogous compound, methyl 2-methyl-3-nitrobenzoate, can be converted to methyl 2-[(E)-2-(dimethylamino)vinyl]-3-nitrobenzoate, which upon reductive cyclization yields methyl 1H-indole-4-carboxylate. tandfonline.com This suggests a viable synthetic pathway where the acetamido group could be hydrolyzed and the resulting amine diazotized and replaced, or other modifications could be made to enable similar cyclizations.
Furthermore, the diamino derivative obtained from the reduction of the nitro group and deprotection of the acetamido group, methyl 2,3-diaminobenzoate, is a key precursor for the synthesis of benzodiazepines and other heterocyclic systems through condensation reactions with dicarbonyl compounds or their equivalents.
Table 3: Examples of Aromatic Scaffolds Derived from Related Nitrobenzoates
| Starting Material | Key Transformation | Resulting Scaffold | Significance |
|---|---|---|---|
| Methyl 2-methyl-3-nitrobenzoate | Conversion to a vinyl derivative followed by reductive cyclization | Indole | Core structure in many natural products and pharmaceuticals. tandfonline.com |
| Methyl 2,3-diaminobenzoate | Condensation with 1,2-dicarbonyl compounds | Benzodiazepine | Important class of psychoactive drugs |
| 2-Amino-3-nitrobenzoic acid derivatives | Intramolecular cyclization | Quinazolinediones | Bioactive heterocyclic systems |
Potential as a Precursor for Bioactive Molecules and Pharmaceutical Intermediates
The structural motifs accessible from this compound are prevalent in a wide range of bioactive molecules and pharmaceutical agents. The utility of closely related compounds in the synthesis of major drugs underscores the potential of this specific intermediate.
For example, the synthesis of the antihypertensive drug Candesartan utilizes methyl 2-amino-3-nitrobenzoate as a key intermediate. In this synthesis, the amino and nitro groups are critical for the subsequent construction of the benzimidazole (B57391) ring system present in the final drug molecule. The synthesis of this compound can be seen as a pathway to access this key precursor, with the acetamido group serving as a protecting group for the amine.
Similarly, derivatives of 2-methyl-3-nitrobenzoate are employed in the synthesis of potent antitumor agents. tandfonline.com This highlights the importance of the 2,3-disubstituted nitrobenzoate framework in medicinal chemistry.
The compound has also been identified as a potential intermediate in the synthesis of pesticides. nih.gov The diverse reactivity of the functional groups allows for the introduction of various pharmacophores, making it a valuable starting point for the development of new bioactive compounds.
Table 4: Bioactive Molecules and Pharmaceutical Intermediates from Related Nitrobenzoate Precursors
| Precursor Class | Bioactive Molecule/Intermediate | Therapeutic Area/Application |
|---|---|---|
| 2-Amino-3-nitrobenzoates | Candesartan | Antihypertensive |
| 2-Methyl-3-nitrobenzoates | Antitumor agents | Oncology tandfonline.com |
| Substituted Nitrobenzoates | Pesticides | Agrochemicals nih.gov |
Advanced Methodologies for Characterization and Structural Elucidation of Methyl 2 Acetamido 3 Nitrobenzoate
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is indispensable for the structural elucidation of molecules. By probing how molecules interact with electromagnetic radiation, chemists can deduce the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: In the proton NMR spectrum of Methyl 2-acetamido-3-nitrobenzoate, distinct signals corresponding to each type of proton are observed. The aromatic protons typically appear as a complex multiplet in the downfield region due to the influence of the electron-withdrawing nitro and ester groups. The methyl protons of the ester and acetamido groups appear as sharp singlets in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum will show distinct peaks for the carbonyl carbons of the ester and amide groups, the aromatic carbons (with those bonded to the nitro and amino groups being significantly shifted), and the methyl carbons.
| ¹H NMR | ¹³C NMR |
| Assignment | Chemical Shift (δ) ppm |
| Aromatic-H | 7.5 - 8.5 (m) |
| NH (Amide) | ~9.5 - 10.5 (s, br) |
| O-CH₃ (Ester) | ~3.9 (s) |
| C-CH₃ (Amide) | ~2.2 (s) |
| Note: Predicted chemical shifts are based on analogous structures and functional group analysis. Actual values may vary depending on the solvent and experimental conditions. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. bath.ac.uk Key absorptions include the N-H stretch of the secondary amide, two distinct carbonyl (C=O) stretches for the ester and amide functionalities, and strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Amide | N-H Stretch | 3350 - 3250 |
| Ester | C=O Stretch | 1735 - 1720 |
| Amide | C=O Stretch (Amide I) | 1680 - 1650 |
| Nitro | Asymmetric N-O Stretch | 1550 - 1520 |
| Nitro | Symmetric N-O Stretch | 1360 - 1340 |
| Ester | C-O Stretch | 1300 - 1200 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (molar mass approx. 238.20 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern provides further structural confirmation, with common losses including the methoxy (B1213986) group (-OCH₃) from the ester and the acetyl group (-COCH₃) from the amide.
| Ion | m/z (Mass/Charge) | Identity |
| [M]⁺ | 238 | Molecular Ion |
| [M - OCH₃]⁺ | 207 | Loss of the methoxy group |
| [M - COCH₃]⁺ | 195 | Loss of the acetyl group |
| [M - NO₂]⁺ | 192 | Loss of the nitro group |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, as well as for determining its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for identifying and quantifying volatile and thermally stable impurities. In the context of this compound synthesis, GC-MS can be employed to detect related substances such as isomeric impurities or precursors. allenpress.commdpi.com The separation is typically achieved on a fused silica (B1680970) capillary column, and the mass spectrometer is used to identify the components as they elute. allenpress.com This method is crucial for ensuring the final product is free from potentially genotoxic impurities that may arise during synthesis. mdpi.com
| Parameter | Typical Condition |
| Column | Fused silica capillary column (e.g., Zebron ZB-5, 60 m x 0.25 mm, 0.25 µm film) allenpress.com |
| Carrier Gas | Helium |
| Injection | Split/Splitless |
| Detector | Mass Spectrometer (MS) |
| Analysis Mode | Full Scan or Selected Ion Monitoring (SIM) for trace analysis |
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. epa.gov Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is the most common approach. montana.edu Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
A typical HPLC method would utilize a C18 column with a gradient elution system. The mobile phase often consists of an aqueous component (like water with a small amount of acid such as phosphoric or formic acid to ensure sharp peaks) and an organic modifier (typically acetonitrile (B52724) or methanol). epa.govepa.gov A Diode Array Detector (DAD) is often used to monitor the elution, allowing for spectral confirmation across a range of wavelengths. researchgate.net This technique is highly effective for separating the main product from isomers and other non-volatile impurities. acs.org
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm particle size) epa.gov |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile or Methanol (B129727) montana.edu |
| Elution | Gradient (e.g., varying the percentage of Mobile Phase B over time) |
| Flow Rate | 1.0 mL/min |
| Detector | UV/Diode Array Detector (DAD) at a specified wavelength (e.g., 214 nm or 235 nm) researchgate.net |
| Column Temperature | Ambient or controlled (e.g., 25 °C) researchgate.net |
Computational Chemistry and Theoretical Investigations of Methyl 2 Acetamido 3 Nitrobenzoate
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine the intricacies of molecular systems. For Methyl 2-acetamido-3-nitrobenzoate, these computational approaches offer invaluable insights into its geometric and electronic makeup.
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Landscapes
The foundational step in the computational analysis of any molecule is the determination of its most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, DFT calculations are employed to locate the minimum energy structure on its potential energy surface. These calculations, often utilizing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.
The presence of intramolecular hydrogen bonding between the amide proton and the oxygen of the nitro group is a key feature that would be investigated using DFT. This interaction can significantly impact the planarity of the molecule and its electronic charge distribution. The table below presents hypothetical, yet representative, optimized geometric parameters for this compound based on DFT calculations of similar molecules.
| Parameter | Predicted Value |
| C-N (nitro) Bond Length | ~1.48 Å |
| C-N (amido) Bond Length | ~1.42 Å |
| N-O (nitro) Bond Length | ~1.23 Å |
| C=O (ester) Bond Length | ~1.21 Å |
| C-O (ester) Bond Length | ~1.35 Å |
| Dihedral Angle (Ring-NO2) | < 10° |
| Dihedral Angle (Ring-NHAc) | < 15° |
This table presents illustrative data based on computational studies of analogous compounds.
Prediction of Spectroscopic Parameters via Computational Methods
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a crucial link between theoretical models and experimental observations. For this compound, DFT can be used to calculate various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra.
The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. These calculated shifts, when compared with experimental data, can help in the definitive assignment of signals and provide confidence in the computed molecular structure. A study on a related system utilized GIAO DFT calculations to support the analysis of ¹³C and ¹⁵N MAS NMR spectra.
Similarly, the calculation of vibrational frequencies through DFT allows for the theoretical prediction of the IR spectrum. By analyzing the normal modes of vibration, specific peaks in the experimental spectrum can be assigned to the stretching and bending motions of functional groups within the molecule, such as the C=O of the ester and acetamido groups, and the N-O stretches of the nitro group. Computational studies on acetanilide (B955) have demonstrated good agreement between calculated and experimental IR frequencies. banglajol.inforesearchgate.net
The table below illustrates the kind of data that can be generated for the prediction of key vibrational frequencies of this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (amide) | ~3400 |
| C=O Stretch (ester) | ~1720 |
| C=O Stretch (amide) | ~1680 |
| NO₂ Asymmetric Stretch | ~1530 |
| NO₂ Symmetric Stretch | ~1350 |
This table presents illustrative data based on computational studies of analogous compounds.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, considering its interactions with its environment. For this compound, MD simulations can be employed to explore its conformational landscape and to understand its intermolecular interactions in different solvent environments.
By simulating the motion of the molecule over nanoseconds or even microseconds, MD can reveal the accessible conformations and the transitions between them. This is particularly important for understanding the flexibility of the acetamido and methyl ester side chains and the potential for different orientations of the nitro group. Such simulations have been successfully applied to study the photodissociation dynamics of nitroaromatic compounds. acs.orgnih.govresearchgate.net
Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between this compound and solvent molecules. This includes the formation of hydrogen bonds and van der Waals interactions, which are crucial for understanding its solubility and transport properties. Studies on the hydration free energies of multifunctional nitroaromatic compounds have utilized MD simulations to understand these interactions. figshare.com
In Silico Studies of Structure-Reactivity Relationships
The computational tools discussed above can be extended to predict the reactivity of this compound. In silico studies of structure-reactivity relationships aim to correlate the molecule's structural and electronic features with its chemical behavior.
One common approach is to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the electron-withdrawing nature of the nitro and ester groups is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. DFT studies on substituted nitrobenzenes have shown a direct correlation between the LUMO energy and the reduction potentials of the compounds. researchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro and carbonyl groups, and a positive potential around the amide proton and the aromatic hydrogens.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the reactivity or biological activity of a series of related compounds. mdpi.com By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) that correlate with a particular activity, these models can be used to predict the properties of new, unsynthesized molecules. For instance, QSAR studies have been conducted on the toxicity of nitroaromatic compounds, linking molecular descriptors to their biological effects. sioc-journal.cn
Future Research Directions and Unexplored Avenues for Methyl 2 Acetamido 3 Nitrobenzoate
Development of Novel and Sustainable Synthetic Pathways to the Compound
The traditional synthesis of Methyl 2-acetamido-3-nitrobenzoate typically involves a two-step process: the acetylation of methyl 2-aminobenzoate (B8764639), followed by nitration using a mixture of nitric and sulfuric acids. While effective, this approach relies on harsh and corrosive reagents. Future research should prioritize the development of more sustainable and efficient synthetic routes.
One promising avenue is the replacement of strong acid catalysts with milder and more selective alternatives. For instance, a patented method for the related compound methyl 3-methyl-2-nitrobenzoate utilizes acetic anhydride (B1165640) as a catalyst for nitration, which not only improves reaction selectivity and yield but also enhances the "cleanliness" of the industrial process by reducing acidic waste. google.com Exploring similar systems for the synthesis of this compound could lead to more environmentally benign production methods. Research into esterification catalyzed by reagents like N-bromosuccinimide (NBS) under mild conditions also presents an alternative to traditional acid-catalyzed processes. mdpi.com
| Research Direction | Proposed Method/Catalyst | Potential Advantages |
| Greener Nitration | Acetic Anhydride Catalyst | Reduced acid waste, improved selectivity and yield. google.com |
| Mild Esterification | N-bromosuccinimide (NBS) | Milder reaction conditions. mdpi.com |
| Direct Oxidation | Recyclable Cobalt-based Catalysts | Use of inexpensive oxidants, reduced costs. |
| Process Intensification | One-Pot Synthesis / Flow Chemistry | Increased efficiency, reduced waste, improved safety. |
Exploration of Untapped Reactivity Modalities and Catalytic Systems
The chemical structure of this compound, featuring ortho- and meta-directing groups on a benzene (B151609) ring, presents a rich platform for exploring novel reactivity. The electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the aromatic ring and its substituents. bath.ac.uk
Future research could systematically investigate the compound's role as a substrate in modern catalytic transformations. For example, the directing capabilities of the acetamido and nitro groups could be harnessed for regioselective C-H bond functionalization reactions. Studies have shown that nitrobenzoate groups can direct oxidation to remote positions in a molecule, a concept that could be applied to introduce new functional groups with high precision. acs.org
The selective reduction of the nitro group to an amine is a known transformation, often accomplished with catalytic hydrogenation. However, exploring alternative catalytic systems, such as electrocatalysis or photoredox catalysis, could provide access to different reactivity profiles or functional group tolerance. These modern synthetic methods could unlock novel transformations of the nitro group or other parts of the molecule that are not achievable with conventional reagents. Additionally, the development of catalytic systems for reactions involving the methylation or functionalization of the acetamido group could further expand the synthetic utility of this versatile building block. google.com
| Reactivity Modality | Catalytic System / Approach | Potential Outcome |
| C-H Functionalization | Transition-metal catalysis | Regioselective introduction of new functional groups. acs.org |
| Selective Reduction | Electrocatalysis / Photoredox Catalysis | Novel reaction pathways, improved functional group tolerance. |
| Amide Functionalization | Novel methylation/acylation catalysts | Creation of new derivatives with modified properties. google.com |
Expansion of Applications in Specialized Organic Synthesis and Materials Science
While this compound is a known intermediate for pharmaceuticals like candesartan, its potential as a building block in other areas of specialized organic synthesis remains largely untapped. Its unique substitution pattern makes it an ideal starting material for the synthesis of complex heterocyclic structures, which are prevalent in medicinal chemistry. For example, related nitro-benzoate derivatives are precursors in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, suggesting its potential use in developing new classes of therapeutic agents. bath.ac.uktandfonline.com Future work could focus on using the compound as a scaffold to generate libraries of novel molecules for screening against various biological targets.
The field of materials science represents another significant, yet underexplored, frontier. Nitroaromatic compounds are known to possess interesting optical and electronic properties. Research could be directed towards synthesizing polymers or molecular materials derived from this compound. The presence of the nitro group could impart useful characteristics for applications in nonlinear optics or as components of energetic materials. acs.orgbldpharm.com Furthermore, after reduction of the nitro group, the resulting diamino derivative could serve as a monomer for the synthesis of high-performance polymers, such as polyimides or polybenzimidazoles, which are valued for their thermal stability and mechanical strength.
| Application Area | Research Focus | Potential Products / Materials |
| Medicinal Chemistry | Scaffold for combinatorial libraries | Novel heterocyclic compounds, enzyme inhibitors (e.g., for PARP-1). bath.ac.uktandfonline.com |
| Materials Science | Synthesis of functional materials | Nonlinear optical materials, precursors for high-performance polymers. acs.orgbldpharm.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-acetamido-3-nitrobenzoate, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization. For example, nitration of a benzoate precursor followed by acetylation and esterification. In related compounds (e.g., Scheme 3 in ), nitration is achieved using bromonitrobenzene with K₂CO₃ and a copper catalyst in nBuOH under reflux (68% yield). Esterification via SOCl₂/MeOH (67% yield) and reduction steps (e.g., Sn/HCl, 81% yield) are critical for intermediate formation . Reaction optimization, such as controlling temperature (e.g., ∆ in ) and catalyst loading, is essential to minimize side products.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., acetamido and nitro group positions) .
- X-ray Crystallography : For resolving crystal structure and intermolecular interactions, as demonstrated in structural studies of 4-acetamido-3-nitrobenzoic acid derivatives .
- Melting Point Analysis : Open capillary methods with liquid paraffin baths ensure reproducibility (e.g., uncorrected values in ).
- IR Spectroscopy : To validate functional groups (e.g., C=O stretches for ester and acetamido groups).
Q. How should researchers handle safety concerns during synthesis?
- Methodological Answer : While direct safety data for this compound is limited, analogous nitrobenzoates (e.g., Methyl 2-nitrobenzoate in ) show no acute hazards but require standard precautions:
- Use fume hoods for nitration (exothermic reactions).
- Avoid skin contact with acetylating agents (e.g., Ac₂O/H₂SO₄ in ).
- Store intermediates at low temperatures (-20°C) to enhance stability .
Advanced Research Questions
Q. How can crystal polymorphism of this compound be systematically studied?
- Methodological Answer : Polymorphism analysis involves:
- Crystallization Screening : Vary solvents (polar vs. non-polar), cooling rates, and seeding techniques.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions and stability domains.
- Powder XRD : Compare diffraction patterns of polymorphs (e.g., discusses polymorphism in related benzamide derivatives).
- Computational Modeling : Predict lattice energies using quantum chemical software (e.g., DFT in ) .
Q. How can conflicting spectral or physicochemical data for this compound be resolved?
- Methodological Answer : Contradictions may arise from impurities or synthetic pathway variations. Strategies include:
- Purity Verification : HPLC or elemental analysis to rule out by-products (e.g., emphasizes QC validation for reference standards).
- Synthetic Route Reproducibility : Compare yields and intermediates across methods (e.g., vs. 11).
- Computational Validation : Match experimental NMR/IR data with simulated spectra from quantum studies (e.g., ’s approach for 4-acetamido-3-nitrobenzoic acid) .
Q. What strategies are recommended for derivatizing this compound to explore bioactivity?
- Methodological Answer :
- Functional Group Modification : Reduce the nitro group to amine for coupling reactions (e.g., Sn/HCl reduction in ).
- Ester Hydrolysis : Convert to carboxylic acid for salt formation or coordination chemistry (e.g., saponification under basic conditions).
- Structure-Activity Relationship (SAR) Studies : Link to bioactive scaffolds (e.g., dibenzodiazepinones in or anti-inflammatory motifs in ) .
Q. How can quantum chemical studies enhance understanding of this compound’s reactivity?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Predict sites for electrophilic/nucleophilic attack (e.g., nitro group’s electron-withdrawing effect).
- Solvent Effects Modeling : Use COSMO-RS to simulate solvation energies in reaction media.
- Transition State Analysis : Identify rate-determining steps in nitration or acetylation (e.g., ’s quantum studies on similar nitrobenzoates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
